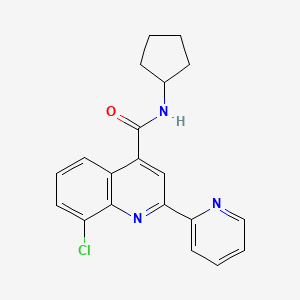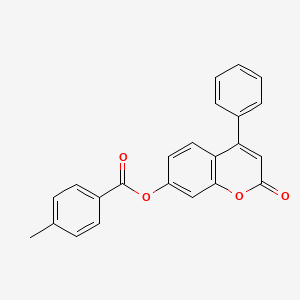![molecular formula C22H26N2O B4585627 1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)
1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves various strategies, including the creation of piperidine derivatives and tetrahydroisoquinoline scaffolds. For example, the synthesis of piperidine derivatives has been demonstrated through the preparation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showcasing the influence of substituent modifications on activity and highlighting the versatility of piperidine in synthesizing complex molecules (Sugimoto et al., 1990). Furthermore, the formation of tetrahydroisoquinolines from phenylalanine-derived precursors underlines the adaptability of the tetrahydroisoquinoline core in synthetic chemistry (Huber & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including those similar to the subject compound, reveals significant conformational aspects essential for their chemical behavior and biological activity. For instance, the piperidine ring in tetrahydroisoquinolinone derivatives adopts specific conformations that influence the overall molecular geometry and interaction capabilities (Akkurt et al., 2009).
Chemical Reactions and Properties
Compounds within the tetrahydroisoquinoline family engage in a variety of chemical reactions, influenced by their structural characteristics. The synthesis and evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives, for instance, highlight the structure-activity relationships pivotal in medicinal chemistry for designing compounds with specific biological activities (Kakefuda et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of related compounds provides insights into their stability, packing, and potential intermolecular interactions, which are critical for understanding their behavior in different environments (Vizcaya et al., 2012).
Aplicaciones Científicas De Investigación
Progressive Insights into Pharmacological Importance
Isoquinoline derivatives, including 1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline, have shown a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. These compounds are pivotal in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, reflecting their broad-spectrum pharmacological importance (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, including the compound of interest, have found applications as anticancer antibiotics and are part of the ‘privileged scaffolds’ in drug discovery. Their therapeutic potential extends to treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds have been recognized for their role in drug discovery, notably in cancer and CNS disorders, showcasing their versatility and potential as novel therapeutic agents (Singh & Shah, 2017).
Aldo-Keto Reductase Inhibitors
Aldo-Keto Reductase (AKR) 1C3 inhibitors, including tetrahydroisoquinoline derivatives, offer therapeutic advantages in treating hormonal and hormone-independent malignancies. These compounds serve as potential treatments for prostate cancer, breast cancer, and acute myeloid leukemia, underlining the critical role of isoquinoline derivatives in cancer therapy (Penning, 2017).
Antimalarial Efficacy
The compound has implications in antimalarial therapies, especially in the development of combination therapies such as dihydroartemisinin–piperaquine, demonstrating over 95% cure rates against Plasmodium falciparum. This highlights the compound's role in addressing global health challenges posed by malaria (Gargano et al., 2011).
Prokinetic Agent in Gastrointestinal Motility Disorders
As a prokinetic agent, derivatives of the compound facilitate or restore motility throughout the gastrointestinal tract, demonstrating efficacy in treating disorders such as reflux oesophagitis and gastroparesis. This underscores the compound's potential in addressing gastrointestinal dysfunctions (McCallum et al., 2012).
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(24-16-6-8-19-7-2-3-9-21(19)24)20-12-10-18(11-13-20)17-23-14-4-1-5-15-23/h2-3,7,9-13H,1,4-6,8,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKZGLVLTXSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl[4-(piperidin-1-ylmethyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B4585546.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)
![ethyl 4-methyl-2-{[(5-methyl-2-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4585561.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)
![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]aniline](/img/structure/B4585599.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4585607.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)
![1-[(4-butylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4585636.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)